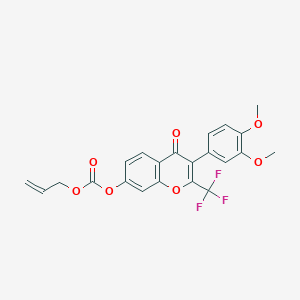
allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate is not fully understood. However, studies have suggested that this compound may exert its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can induce apoptosis and inhibit the proliferation of cancer cells. In addition, this compound can also inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate. One area of research could be to investigate the potential of this compound as a therapeutic agent for various types of cancer and inflammatory diseases. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential targets for drug development. Finally, research could also focus on developing more efficient and cost-effective synthesis methods for allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate.
Synthesemethoden
The synthesis of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with trifluoroacetic anhydride, which leads to the formation of 3,4-dimethoxyphenyltrifluoroacetate. The second step involves the reaction of 3,4-dimethoxyphenyltrifluoroacetate with allyl chloroformate, which leads to the formation of allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate.
Wissenschaftliche Forschungsanwendungen
Allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can induce apoptosis and inhibit the proliferation of cancer cells.
In addition, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
Produktname |
allyl 3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl carbonate |
|---|---|
Molekularformel |
C22H17F3O7 |
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] prop-2-enyl carbonate |
InChI |
InChI=1S/C22H17F3O7/c1-4-9-30-21(27)31-13-6-7-14-16(11-13)32-20(22(23,24)25)18(19(14)26)12-5-8-15(28-2)17(10-12)29-3/h4-8,10-11H,1,9H2,2-3H3 |
InChI-Schlüssel |
NMJURDTZYGVQFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)